
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is an organic compound with the molecular formula C7H12BrF3O. It is a brominated alkane with a trifluoroethoxy group, making it a compound of interest in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane typically involves the bromination of 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane. This can be achieved through the reaction of 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol, 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanenitrile, and 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propylamine.
Elimination: Major products are alkenes such as 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propene.
Oxidation: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol.
Reduction: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane.
Aplicaciones Científicas De Investigación
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoroethoxy group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,2-dimethylpropane: Similar in structure but lacks the trifluoroethoxy group.
2-Bromo-2-methylpropane: Another brominated alkane with different substitution patterns.
1-Bromo-3-(2,2,2-trifluoroethoxy)propane: Similar but with different alkyl chain length.
Uniqueness
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is unique due to the presence of both the bromine atom and the trifluoroethoxy group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C7H12BrF3O |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
1-bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane |
InChI |
InChI=1S/C7H12BrF3O/c1-6(2,3-8)4-12-5-7(9,10)11/h3-5H2,1-2H3 |
Clave InChI |
RWKHMEBGDXKAKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



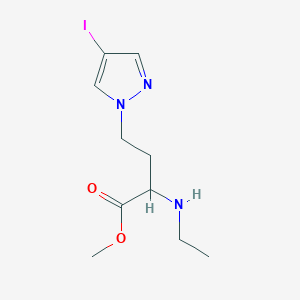
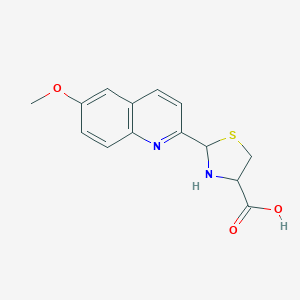
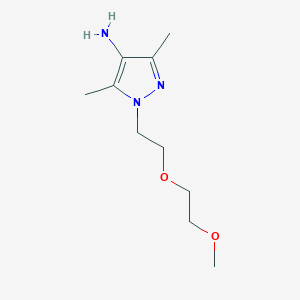

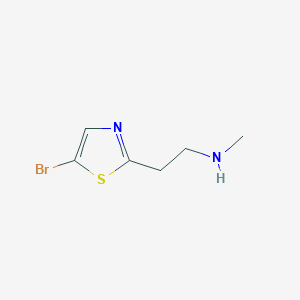
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)




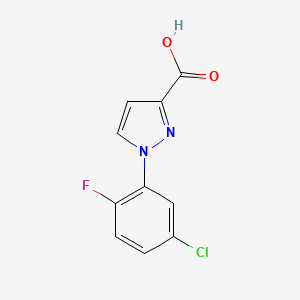

![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)
